2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine 2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1824262-21-6
VCID: VC3032109
InChI: InChI=1S/C13H9BrF3NO/c14-10-6-11(13(15,16)17)12(18-7-10)19-8-9-4-2-1-3-5-9/h1-7H,8H2
SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)C(F)(F)F
Molecular Formula: C13H9BrF3NO
Molecular Weight: 332.12 g/mol

2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine

CAS No.: 1824262-21-6

Cat. No.: VC3032109

Molecular Formula: C13H9BrF3NO

Molecular Weight: 332.12 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine - 1824262-21-6

Specification

CAS No. 1824262-21-6
Molecular Formula C13H9BrF3NO
Molecular Weight 332.12 g/mol
IUPAC Name 5-bromo-2-phenylmethoxy-3-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C13H9BrF3NO/c14-10-6-11(13(15,16)17)12(18-7-10)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Standard InChI Key IPPBAERYUXSEFU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C=N2)Br)C(F)(F)F

Introduction

2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine is a heterocyclic aromatic compound with significant importance in organic chemistry and pharmaceutical research. Its unique structure, featuring a pyridine ring substituted with benzyloxy, bromine, and trifluoromethyl groups, makes it a valuable intermediate in the synthesis of biologically active molecules and materials.

Molecular Formula and Weight

  • Molecular Formula: C13H9BrF3NOC_{13}H_{9}BrF_{3}NO

  • Molecular Weight: Approximately 348.12 g/mol

Structural Features

The compound consists of:

  • A pyridine ring as the core aromatic system.

  • A benzyloxy group (OCH2Ph-OCH_2Ph) at position 2.

  • A bromine atom at position 5.

  • A trifluoromethyl (CF3-CF_3) group at position 3.

The presence of these substituents contributes to its electron-withdrawing properties, hydrophobicity, and potential reactivity in further chemical transformations.

IUPAC Name

The systematic IUPAC name is 2-(benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine.

Synonyms

Common synonyms include:

  • 3-Benzyloxy-5-(trifluoromethyl)pyridine

  • 3-(Benzyloxy)-5-(trifluoromethyl)pyridine

  • 3-Phenylmethoxy-5-(trifluoromethyl)pyridine

CAS Registry Number

The CAS number for this compound is 186593-13-5.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Bromination: Introduction of the bromine atom at the desired position on the pyridine ring.

  • Trifluoromethylation: Addition of the trifluoromethyl group using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent (CF3SiMe3CF_3SiMe_3).

  • Benzyloxylation: Substitution at the pyridine ring to attach the benzyloxy group, often via nucleophilic substitution or palladium-catalyzed coupling reactions.

Pharmaceutical Intermediates

Due to its functional groups, this compound serves as a precursor in synthesizing drugs targeting various biological pathways, including anti-inflammatory and anticancer agents.

Agrochemical Development

The trifluoromethyl group enhances bioavailability and metabolic stability, making it useful in agrochemical formulations.

Material Science

Its electron-withdrawing properties allow its incorporation into advanced materials for electronics and catalysis.

Analytical Characterization

To confirm its structure and purity, the following techniques are employed:

  • NMR Spectroscopy:

    • 1H^1H-NMR: Signals corresponding to aromatic protons and benzylic hydrogens.

    • 13C^13C-NMR: Peaks for carbon atoms in the pyridine ring and trifluoromethyl group.

  • Mass Spectrometry (MS):

    • Molecular ion peak at ~348 amu.

  • Infrared Spectroscopy (IR):

    • Characteristic bands for C-F stretching (~1200 cm1^{-1}) and C-Br stretching (~600 cm1^{-1}).

  • X-Ray Crystallography:

    • Used to determine precise molecular geometry.

Safety Considerations

While specific safety data for this compound is limited, general precautions include:

  • Avoid inhalation or skin contact due to potential toxicity from bromine-containing compounds.

  • Handle under inert atmospheres when performing reactive transformations.

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